

(1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene mechanism of action

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Compound of Interest

Compound Name: (1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene

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An In-depth Technical Guide on the Core Mechanism of Action of **(1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene** and its Active Antiviral Form, Entecavir

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene is a crucial chiral intermediate in the synthesis of Entecavir, a potent and selective antiviral agent against the Hepatitis B virus (HBV). While the intermediate itself is not pharmacologically active, its structure is fundamental to the therapeutic efficacy of Entecavir. This technical guide delineates the mechanism of action of Entecavir, a carbocyclic nucleoside analog of 2'-deoxyguanosine. The guide will cover its intracellular activation, its targeted inhibition of HBV DNA polymerase, and the wealth of quantitative data from preclinical and clinical investigations that underscore its therapeutic value. Detailed experimental protocols and visual pathway diagrams are provided to offer a comprehensive understanding for research and development professionals.

Introduction: From Intermediate to Active Pharmaceutical Ingredient

(1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene serves as a key building block in the asymmetric synthesis of Entecavir. Its specific stereochemistry is essential for the final

drug's ability to be recognized and processed by cellular and viral enzymes. Entecavir is a member of the nucleoside reverse transcriptase inhibitor (NRTI) class of antivirals.^[1] Its primary therapeutic application is in the management of chronic HBV infection.^[1] Unlike natural nucleosides, Entecavir's carbocyclic structure, where a cyclopentyl ring replaces the sugar moiety, confers stability against degradation by phosphorylases, contributing to its favorable pharmacokinetic profile.

The Core Mechanism of Action: Inhibition of HBV Replication

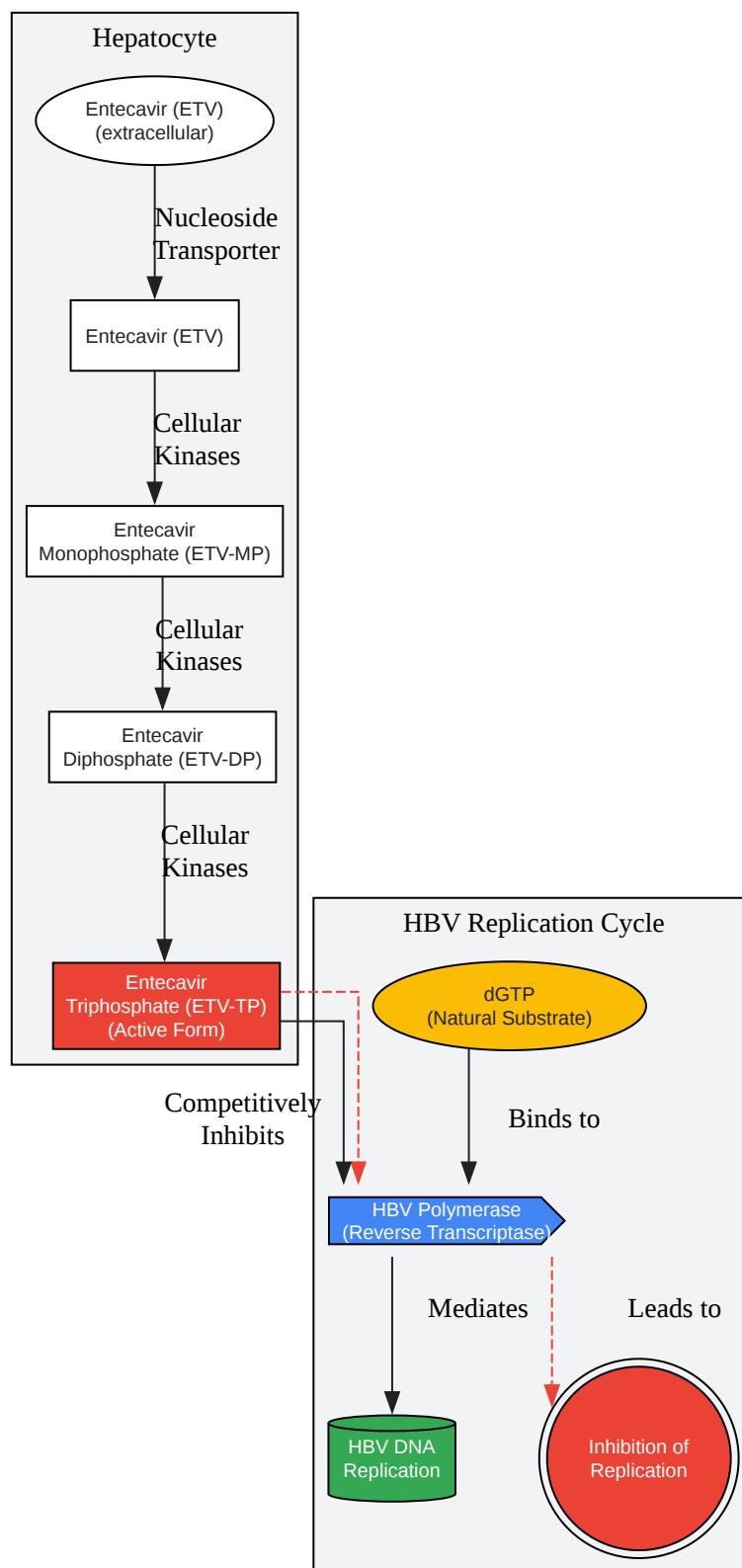
The antiviral activity of Entecavir is not direct but requires intracellular activation through phosphorylation. Once administered, Entecavir is taken up by host cells and is converted by cellular kinases to its active triphosphate form, entecavir triphosphate (ETV-TP).^{[2][3]} This active metabolite has an intracellular half-life of approximately 15 hours.^[4]

ETV-TP is a potent inhibitor of the HBV polymerase, a multi-functional enzyme that is central to the virus's replication cycle.^{[2][3]} ETV-TP competitively inhibits the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral polymerase.^{[2][5]} This inhibition disrupts HBV replication at three critical stages:

- Base Priming: Inhibition of the HBV polymerase's priming activity, the initial step in DNA synthesis.^{[2][4]}
- Reverse Transcription: Blocking the synthesis of the negative DNA strand from the pregenomic RNA template.^{[2][4]}
- Positive-Strand DNA Synthesis: Inhibiting the synthesis of the positive DNA strand.^{[2][4]}

Upon incorporation into the growing viral DNA chain, Entecavir acts as a chain terminator.^{[2][3]} Although it possesses a 3'-hydroxyl equivalent, steric hindrance from its carbocyclic structure prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting DNA elongation.^{[6][7][8]}

Signaling Pathway: Intracellular Activation and HBV Polymerase Inhibition



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Caption: Intracellular activation of Entecavir and its inhibition of HBV polymerase.

Quantitative Data on Entecavir's Antiviral Activity

The potency of Entecavir has been quantified in numerous in vitro studies. The following tables summarize key data points regarding its efficacy against wild-type and resistant HBV strains, as well as its selectivity.

Table 1: In Vitro Antiviral Activity of Entecavir

Virus Strain	Assay System	Parameter	Value	Reference
Wild-type HBV	HepG2 cells	EC ₅₀	0.004 μM	[4]
Lamivudine-resistant HBV (rtL180M, rtM204V)	HepG2 cells	EC ₅₀	0.026 μM (range 0.010–0.059 μM)	[4]
Wild-type HBV Polymerase	Recombinant enzyme assay	K _i (for ETV-TP)	0.0013 μM	[9]
Lamivudine-resistant HBV Polymerase	Recombinant enzyme assay	K _i (for ETV-TP)	0.009 μM	[10]

EC₅₀ (50% effective concentration): The concentration of drug that inhibits 50% of viral replication. K_i (Inhibition constant): The concentration of inhibitor required to produce 50% inhibition of an enzyme.

Table 2: Selectivity of Entecavir Triphosphate for Viral vs. Host Polymerases

Polymerase	Type	K _i Value (μM)	Reference
HBV Reverse Transcriptase	Viral	0.0013	[9]
Cellular DNA Polymerase α	Host	18 to >160	[4]
Cellular DNA Polymerase β	Host	18 to >160	[4]
Cellular DNA Polymerase δ	Host	18 to >160	[4]
Mitochondrial DNA Polymerase γ	Host	18 to >160	[4]

The high K_i values for host cellular and mitochondrial DNA polymerases demonstrate Entecavir's high selectivity for the viral polymerase, which contributes to its favorable safety profile.[3]

Experimental Protocols

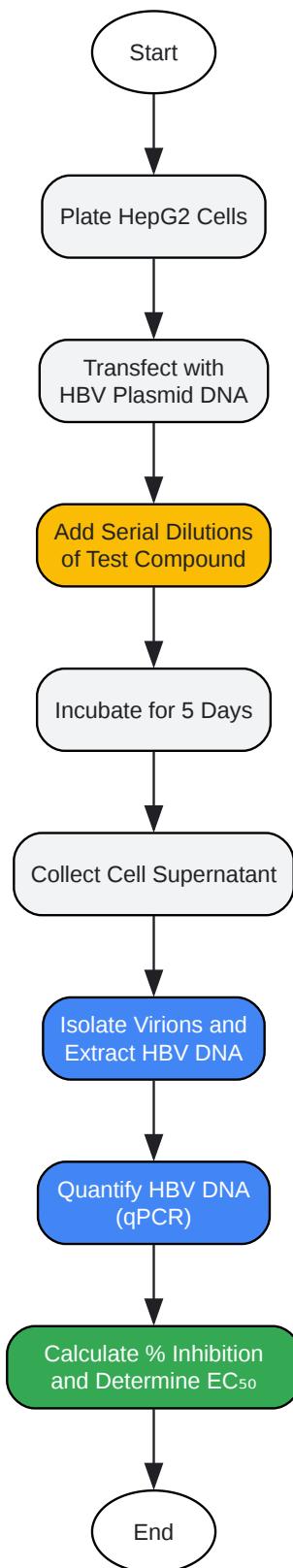
The following provides a generalized methodology for determining the in vitro antiviral activity of compounds like Entecavir.

Protocol: HBV Cell Culture Susceptibility Assay

- Cell Line: Human hepatoma HepG2 cells are commonly used as they support HBV replication upon transfection.
- Transfection: HepG2 cells are transfected with a plasmid containing the HBV genome.
- Drug Treatment: Following transfection, the cells are incubated in the presence of serial dilutions of the test compound (e.g., Entecavir).
- Incubation: The cells are cultured for a defined period (e.g., 5 days) to allow for viral replication and release of virions into the supernatant.[9]

- Quantification of Viral Replication:
 - The supernatant is collected, and released HBV virions are captured.
 - Encapsidated HBV DNA is extracted from the nucleocapsids.[9]
 - The amount of HBV DNA is quantified using a sensitive method like quantitative real-time PCR (qPCR).[9]
- Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration compared to an untreated control. The 50% effective concentration (EC₅₀) is then determined by plotting the percent inhibition against the drug concentration.[9][11]

Experimental Workflow Diagram



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Caption: General workflow for an in vitro HBV antiviral susceptibility assay.

Clinical Implications and Resistance

Clinical trials have consistently demonstrated that Entecavir is highly effective in suppressing HBV DNA to undetectable levels in a majority of treatment-naïve patients.[12][13] A significant advantage of Entecavir is its high barrier to resistance.[14] The development of virologic resistance to Entecavir in treatment-naïve patients is rare and typically requires multiple mutations in the HBV polymerase gene.[7]

Conclusion

While **(1S,2R)-2-(Benzylloxymethyl)-1-hydroxy-3-cyclopentene** is a non-active precursor, its stereochemistry is pivotal for the potent and selective antiviral activity of its final product, Entecavir. Entecavir's mechanism of action is well-characterized, involving intracellular phosphorylation to its active triphosphate form, which then competitively inhibits all three functional domains of the HBV DNA polymerase. This leads to effective chain termination and suppression of viral replication. Its high potency, selectivity, and high barrier to resistance have established Entecavir as a cornerstone in the therapeutic management of chronic Hepatitis B. This guide provides the foundational technical details necessary for professionals engaged in antiviral research and drug development.

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